9-(2-bromobenzyl)-9H-fluorene
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Overview
Description
9-(2-Bromobenzyl)-9H-fluorene: is an organic compound that features a fluorene core substituted with a 2-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-bromobenzyl)-9H-fluorene typically involves the reaction of fluorene with 2-bromobenzyl bromide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the fluorene, followed by nucleophilic substitution with 2-bromobenzyl bromide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The fluorene core can be oxidized to fluorenone or reduced to dihydrofluorene under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 2-bromobenzyl bromide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or DMF.
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Coupling: Complex polyaromatic compounds.
Scientific Research Applications
Chemistry: 9-(2-Bromobenzyl)-9H-fluorene is used as a building block in organic synthesis, particularly in the formation of polyaromatic hydrocarbons and other complex organic molecules .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties. It serves as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 9-(2-bromobenzyl)-9H-fluorene and its derivatives largely depends on the specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
2-Bromobenzyl bromide: Used in similar substitution reactions.
Fluorene: The parent compound, which can be modified to produce various derivatives.
9-Benzyl-9H-fluorene: A similar compound with a benzyl group instead of a 2-bromobenzyl group.
Uniqueness: 9-(2-Bromobenzyl)-9H-fluorene is unique due to the presence of both the fluorene core and the 2-bromobenzyl group, which allows for diverse chemical modifications and applications. Its bromine atom provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
9-[(2-bromophenyl)methyl]-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-12,19H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRVZUOQBGOFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C3=CC=CC=C3C4=CC=CC=C24)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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